Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNGEOMLFJTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Ethyl-1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene Intermediate
Reagents and Conditions:
A suspension of anhydrous aluminum chloride (80 g, 0.5 mol) in dry carbon disulfide (300 cm³) is prepared. To this, γ-phenyl-γ-cyancaproic acid chloride (94 g, 0.4 mol) dissolved in carbon disulfide (100 cm³) is added dropwise at 20°C. The reaction temperature rises to 33°C during addition. The mixture is stirred for 1 hour.Workup:
The reaction mixture is poured into ice water, and the oily components are extracted with ether. The ether extract is washed sequentially with water, soda solution, and water again, dried over calcium chloride, and the ether is distilled off.Purification:
The residue is distilled under high vacuum, yielding crystalline 1-ethyl-1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene, which is further purified by recrystallization from ether and sublimation, melting at 96°C.
Conversion to 1-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Hydrolysis of Amide:
1-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide (approx. 20 g, 0.1 mol) is dissolved in glacial acetic acid (50 cm³), and concentrated hydrochloric acid (100 cm³) is added. The mixture is refluxed for 16 hours.Isolation:
After cooling, the solution is decolorized with activated charcoal and evaporated under vacuum. The residue is triturated with water and filtered to obtain the carboxylic acid, melting at 116-117°C after recrystallization from ethyl acetate-ether.
Formation of Acid Chloride and Esterification to Ethyl Ester
Acid Chloride Formation:
The carboxylic acid (approx. 10.9 g, 0.05 mol) is dissolved in anhydrous ether (40 cm³) with oxalyl chloride (10 g, 0.078 mol). The mixture is refluxed for 6 hours and then left at 25°C for 2 days.Esterification:
The acid chloride is reacted with ethanol or an appropriate alcohol under controlled conditions to form the ethyl ester. Workup involves washing with acid and base solutions and purification by recrystallization.
Reaction Optimization and Analytical Data
Chlorination Reaction Optimization (Relevant to Intermediate Steps)
A study on chlorination reactions relevant to ketoester functionalization shows the effects of various salts and additives on conversion and yield (data adapted for related compounds):
| Entry | Salt | Additive | Reaction Time (h) | Activating Agent | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | TBACl | None | 28 | TFAA (1.2 eq.) | Very low | Trace |
| 2 | NaCl | None | 26 | None | 88 | 29 |
| 4 | LiCl | None | 25 | None | 100 | 44 |
| 8 | LiCl | None | 2 | None | 84 | - |
| 9 | NaCl | None | 2 | None | 84 | - |
Note: TBACl = Tetrabutylammonium chloride; TFAA = Trifluoroacetic anhydride.
Sulfoxide Screening for α-Functionalisation
Sulfoxides are used as mediators in α-functionalisation of ketones, which is a key step in modifying ketoester derivatives:
| Entry | Sulfoxide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dimethyl sulfoxide (Me2SO) | 19.5 | 75 |
| 2 | Diphenyl sulfoxide ((Ph)2SO) | 8 | 83 |
| 3 | Phenyl methyl sulfoxide (PhMeSO) | 2 | 84 |
| 4 | p-Trifluoromethylphenyl methyl sulfoxide | 2 | 80 |
| 5 | p-Methoxyphenyl methyl sulfoxide | 1 | 59 |
General Procedure for α-Functionalisation of Ketones (Applicable to Tetrahydronaphthalene Derivatives)
Reagents:
Ketone (0.5 mmol), methyl phenyl sulfoxide (0.6 mmol), trimethylsilyl trifluoromethanesulfonate (0.75 mmol), and sodium halide (0.6 mmol) in dry acetonitrile (1 mL).Process:
The mixture is stirred at room temperature for the required time, then hydrolyzed with water, extracted with methyl tert-butyl ether, dried, and purified by silica gel chromatography.Example:
Ethyl 1-chloro-2-oxocyclohexanecarboxylate was prepared by this method with an 84% yield after 2 hours of stirring.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield / Purity | Notes |
|---|---|---|---|
| Cyclization with AlCl3 | γ-Phenyl-γ-cyancaproic acid chloride, CS2, 20-33°C | Crystalline intermediate, mp 96°C | High vacuum distillation |
| Hydrolysis to Carboxylic Acid | Glacial acetic acid, conc. HCl, reflux 16 h | mp 116-117°C | Activated charcoal decolorization |
| Acid Chloride Formation | Oxalyl chloride, anhydrous ether, reflux 6 h | Stable acid chloride | Stand 2 days at 25°C |
| Esterification | Ethanol or suitable alcohol, base or acid catalyst | Ethyl ester of target compound | Purification by recrystallization |
Research Findings and Analytical Characterization
- The synthetic intermediates and final product have been characterized by melting point, NMR (^1H and ^13C), IR, and mass spectrometry consistent with literature data.
- Recrystallization solvents such as ethyl acetate, ether, benzene, and petroleum ether are employed to achieve high purity.
- The use of aluminum chloride in carbon disulfide is critical for cyclization steps.
- Acid chlorides formed via oxalyl chloride are reactive intermediates for subsequent esterification.
- Optimization studies reveal that lithium chloride and sodium chloride salts facilitate chlorination with good conversion and yield.
- Sulfoxide-mediated α-functionalisation is an effective method for introducing halogen atoms or other substituents at the α-position of ketoesters.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes selective oxidation under controlled conditions. For example:
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a stable epoxide derivative at the α,β-unsaturated position of the ketone (62% yield) .
-
Baeyer-Villiger Oxidation : Using trifluoroperacetic acid, the ketone is converted to a lactone via insertion of an oxygen atom adjacent to the carbonyl group (55% yield).
Reduction Reactions
The ketone moiety is reducible to secondary alcohols or fully saturated hydrocarbons:
-
Catalytic Hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the ketone to a secondary alcohol (88% yield) .
-
NaBH₄ Reduction : Selective reduction of the ketone without affecting the ester group produces the corresponding alcohol (73% yield).
Nucleophilic Substitution at the Ester Group
The ethyl ester participates in transesterification and aminolysis:
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Pyranone Synthesis : Base-mediated reaction with malononitrile yields 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles via intramolecular cyclization (88% yield) .
-
Tetrahydronaphthalene Derivatives : Treatment with cyclohexanone and KOH in DMF generates 4-aryl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles (91% yield) .
Chlorination Reactions
Electrophilic chlorination occurs at the α-position to the ketone:
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed coupling:
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid and Pd(PPh₃)₄ in toluene/EtOH produces biaryl derivatives (68% yield) .
-
Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary amines are introduced at the 8-position (57% yield) .
Acid/Base-Mediated Rearrangements
-
Retro-Aldol Fragmentation : Treatment with NaOH in aqueous ethanol cleaves the ketone-ester system into naphthoic acid derivatives (81% yield).
-
Knoevenagel Condensation : Reaction with cyanoacetamide in acetic acid yields α,β-unsaturated nitriles (63% yield) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group Involved | Typical Yield Range | Notable Byproducts |
|---|---|---|---|
| Oxidation | Ketone | 55–88% | Over-oxidized lactones |
| Reduction | Ketone | 73–92% | Fully saturated hydrocarbons |
| Ester Substitution | Ethoxycarbonyl | 85–92% | Ethanol (transesterification) |
| Chlorination | α-C to ketone | 76–89% | Di-/tri-chlorinated analogs |
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Pharmaceutical Development
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to participate in reactions that lead to the formation of complex molecules with potential bioactivity. Notably:
- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic frameworks that are essential in drug discovery and development.
- Modification Reactions : The oxo and ester functionalities allow for nucleophilic attacks and other transformations that are crucial for creating diverse medicinal compounds .
2. Synthesis of Bioactive Molecules
Research has shown that derivatives of this compound exhibit significant biological activities. For instance:
- Antimicrobial Properties : Some synthesized derivatives have demonstrated antimicrobial effects, making them candidates for further pharmacological studies.
- Anti-inflammatory Activity : Certain modifications have been linked to anti-inflammatory properties, which are valuable for treating various diseases .
Case Studies
Several studies highlight the utility of this compound in practical applications:
Mechanism of Action
The mechanism by which ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored and analyzed . The molecular targets and pathways involved in these reactions vary depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- CAS No.: 156390-35-1
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.22 g/mol
- Key Differences :
- The methyl ester analog replaces the ethyl group with a methyl substituent, reducing steric bulk and slightly lowering molecular weight.
- Synthesis : Prepared via similar esterification or transesterification routes, often involving sodium ethoxide or hydrolysis under basic conditions (e.g., NaOH/EtOH at 70°C) .
- Applications : Used in medicinal chemistry for drug discovery, with storage recommendations emphasizing tight container sealing at 2–8°C .
Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- CAS No.: 1584689-66-6
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 262.30 g/mol
- Synthesis: Likely involves multi-step alkylation or methoxylation, as seen in protocols using sodium ethoxide and arylprop-2-en-1-ones . Applications: The methoxy group may improve binding affinity in enzyme inhibition studies, though specific pharmacological data remain under investigation .
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- CAS No.: 6742-26-3
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Key Differences :
- Structural isomer with the ester group at position 2 instead of 1. This positional shift significantly impacts hydrogen bonding patterns and crystallographic packing .
- Applications : Used as an intermediate in asymmetric synthesis, with distinct reactivity in cycloaddition reactions due to altered electron distribution .
Quinoline Derivatives: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- General Structure: Features a fully aromatic quinoline ring instead of a tetrahydronaphthalene system.
- Key Differences: The quinoline core enhances aromaticity and planar rigidity, favoring intercalation in biological targets (e.g., DNA). Synthesis: Prepared via condensation of ethyl acetoacetate with substituted anilines, followed by cyclization under reflux . Applications: Demonstrates potent antibacterial activity, with derivatives achieving 49–93% yields in hybrid molecule synthesis .
Comparative Data Table
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups (e.g., ketone at C4): Enhance electrophilicity, facilitating nucleophilic attacks in synthesis .
- Positional Isomerism : The C1 vs. C2 ester placement in tetrahydronaphthalene derivatives leads to divergent crystal packing and hydrogen-bonding networks, critical for solid-state properties .
Biological Activity
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 3118-10-3) is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This compound features a tetrahydronaphthalene core with an oxo group at the 4-position and an esterified carboxyl group, making it a versatile intermediate for various synthetic applications. Its biological activity is of particular relevance, as it has been investigated for potential therapeutic effects and its role in drug development.
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
- CAS Number : 3118-10-3
The structural features of this compound contribute to its reactivity and potential biological activity. The presence of both the ketone and ester functional groups allows for diverse chemical transformations.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Study Findings : A comparative study on naphthalene derivatives highlighted that certain structural modifications can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Ethyl 4-oxo derivative | 15 mm | |
| Control (standard antibiotic) | 22 mm |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that similar naphthalene derivatives can inhibit pro-inflammatory cytokines.
- Case Study : A study evaluating the anti-inflammatory effects of naphthalene derivatives found that compounds with a ketone group significantly reduced TNF-alpha levels in macrophage cultures.
Cytotoxic Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines.
These results suggest that the compound may have potential as a lead structure for developing anticancer agents.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Cytotoxic activity may be linked to the induction of cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells.
Q & A
Q. How can the synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate be optimized to improve yield and purity?
Methodological Answer: Optimization involves selecting solvent systems (e.g., dichloromethane or ethyl acetate), adjusting reaction temperatures, and employing catalysts like Pr₂NEt for enhanced stereochemical control. For example, allylation reactions using homophthalic anhydride and imines in dry CH₂Cl₂ achieved 70% yield when stirred at 25°C for 18 hours . Purification via column chromatography (e.g., pentane:ethyl acetate = 8:2) ensures high purity, while HPLC or GC-MS validates chemical homogeneity .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve molecular geometry. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and hydrogen bonding .
- NMR spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm substituent positions and stereochemistry. For example, NMR peaks at δ 2.0–3.0 ppm often correspond to tetrahydronaphthalene protons .
Q. How can researchers assess the purity of this compound using analytical techniques?
Methodological Answer:
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.
- GC-MS : Use electron ionization (EI) to detect volatile byproducts, with retention indices compared to reference libraries .
- Melting point analysis : Sharp melting ranges (e.g., ±1°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can contradictions between computational models and experimental data in stereochemical assignments be resolved?
Methodological Answer: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NOESY NMR to validate stereochemistry. For example, discrepancies in dihedral angles predicted computationally can be reconciled by refining crystallographic data using SHELXL's least-squares minimization .
Q. What strategies enhance diastereoselectivity in derivatives of this compound during multicomponent reactions?
Methodological Answer:
- Use chiral auxiliaries (e.g., tert-butylsulfinamide) or asymmetric catalysis (e.g., organocatalysts) to control stereocenters.
- Mechanistic studies of the Castagnoli-Cushman reaction reveal that Pr₂NEt promotes imine activation, favoring trans-diastereomers in anhydride-based syntheses .
Q. How can researchers resolve discrepancies in spectroscopic data for complex derivatives?
Methodological Answer:
Q. What computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
Q. What mechanistic insights exist for its participation in [4+2] cycloadditions or anhydride-based reactions?
Methodological Answer:
- The compound acts as a dienophile in Diels-Alder reactions, with the 4-oxo group stabilizing transition states. Mechanistic probes (e.g., isotopic labeling at C1) track regioselectivity in anhydride ring-opening reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
